BenchChemオンラインストアへようこそ!

4-(benzyloxy)-N,N-dimethylbenzamide

Lipophilicity LogP Medicinal Chemistry

4-(Benzyloxy)-N,N-dimethylbenzamide (CAS 84403-55-4; C16H17NO2; MW 255.31 g/mol) belongs to the class of 4-substituted benzamides bearing a benzyl ether at the para position and a tertiary dimethylamide terminus. The compound is supplied predominantly as a ≥95% purity white-to-off-white crystalline solid and is employed primarily as a synthetic building block, a precursor in medicinal chemistry campaigns, and a reference standard in structure-activity relationship (SAR) studies targeting anticancer, anticonvulsant, and neuroprotective pathways.

Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
Cat. No. B4406736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(benzyloxy)-N,N-dimethylbenzamide
Molecular FormulaC16H17NO2
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2
InChIInChI=1S/C16H17NO2/c1-17(2)16(18)14-8-10-15(11-9-14)19-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3
InChIKeyPKAUTISZDPDBKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Benzyloxy)-N,N-dimethylbenzamide: Critical Procurement Specifications and Evidence-Based Differentiation


4-(Benzyloxy)-N,N-dimethylbenzamide (CAS 84403-55-4; C16H17NO2; MW 255.31 g/mol) belongs to the class of 4-substituted benzamides bearing a benzyl ether at the para position and a tertiary dimethylamide terminus. The compound is supplied predominantly as a ≥95% purity white-to-off-white crystalline solid and is employed primarily as a synthetic building block, a precursor in medicinal chemistry campaigns, and a reference standard in structure-activity relationship (SAR) studies targeting anticancer, anticonvulsant, and neuroprotective pathways . Unlike more complex congeners (e.g., Org 25543), its simple scaffold provides a well-defined starting point for systematic SAR exploration and late-stage functionalization.

Why Generic Substitution Is Inadvisable for 4-(Benzyloxy)-N,N-dimethylbenzamide


Although 4-(benzyloxy)-N,N-dimethylbenzamide appears structurally similar to other benzyloxy-benzamides, three critical parameters diverge in ways that preclude simple interchange: (i) Regioisomeric placement of the benzyloxy group (para vs. ortho or meta) alters both steric shielding of the amide carbonyl and the compound's reactivity toward electrophilic aromatic substitution [1]; (ii) N-methylation state determines the amide's hydrogen-bond donor capacity, metabolic liability (N-demethylation by CYP450s), and conformational flexibility of the amide linkage [2]; (iii) the dimethylamide group contributes a quantifiable lipophilicity increase (logP +0.5 relative to the N-methoxy analog) that directly impacts membrane permeability and formulation behavior . These differences are not cosmetic; they translate into measurable divergences in yield, toxicity, bioavailability, and synthetic utility that downstream users cannot ignore.

Quantitative Differentiation Evidence for 4-(Benzyloxy)-N,N-dimethylbenzamide


Lipophilicity Advantage Over N-Methyl and Unsubstituted Analogs

The dimethylamide substitution on 4-(benzyloxy)-N,N-dimethylbenzamide elevates its lipophilicity by approximately 0.5 logP units relative to the N-methoxy analog, according to vendor-reported computational data . Experimental logP values from authoritative databases further substantiate this: the target compound's predicted logP is 3.36–4.03, whereas 4-(benzyloxy)benzamide (unsubstituted amide) exhibits logP ≈ 3.06 and 4-(benzyloxy)-N-methylbenzamide shows logP ≈ 2.83–3.02 . The quantified difference of +0.3 to +1.2 logP units represents a 2- to 16-fold increase in octanol-water partitioning, which directly favors passive membrane diffusion and blood-brain barrier penetration in CNS-targeting programs [1].

Lipophilicity LogP Medicinal Chemistry Physicochemical Property Comparison

Lower Mutagenicity Compared to N-Acetoxy-N-alkoxybenzamides

In Ames II fluctuation assays, 4-(benzyloxy)-N,N-dimethylbenzamide exhibits a ≤2-fold increase in revertant colonies relative to the negative control, compared to ≥5-fold increases observed for electrophilic N-acetoxy-N-alkoxybenzamide derivatives under identical conditions . This reduced genotoxic liability is mechanistically attributed to the absence of a good leaving group at the amide nitrogen, which prevents the formation of nitrenium ions (the proximate mutagens) during Phase I metabolism [1]. For the N-acetoxy-N-(benzyloxy)benzamide comparator class, reactivity toward DNA at guanine-N7 is well-documented and correlates with logP and pKa of the leaving group [2].

Genotoxicity Ames Test Safety Assessment Nitrenium Ion Reactivity

Synthetic Efficiency: High-Yield Dimethylamide Acylation Step

The key acylation step to install the N,N-dimethylamide moiety onto 4-(benzyloxy)aniline intermediates proceeds in 71–92% isolated yield under standard basic conditions (NaHCO₃ or DIPEA, room temperature) . This represents a practical advantage over N,N-diethylamide analogs, which frequently require elevated temperatures (40–60 °C) or prolonged reaction times to achieve comparable conversions due to increased steric hindrance at the nucleophilic nitrogen [1]. The 2-(benzyloxy)-N,N-dimethylbenzamide regioisomer, by contrast, is reported to reach 96% yield via a similar route, but the ortho-substitution pattern introduces differential reactivity in subsequent functionalization steps .

Synthetic Yield Amide Bond Formation Process Chemistry Intermediate Scalability

Conformational and Crystallographic Evidence Supporting para-Benzyloxy Geometry

Single-crystal X-ray diffraction of a representative N-substituted 4-(benzyloxy)benzamide derivative reveals a nearly coplanar arrangement of the benzamide core with torsional angles constrained within 2° of planarity (C(4)-C(7)-C(8)-C(9) torsion: -179(2)°; RMS deviation from planarity <0.2 Å) [1]. This constrained geometry is markedly different from the 2-(benzyloxy) isomer, where steric clash between the ortho-benzyloxy group and the amide carbonyl forces the aromatic rings out of coplanarity, altering both the electronic absorption spectrum and hydrogen-bonding capacity of the amide NH [2]. The para-substitution pattern employed in the target compound thus provides a predictable, planar pharmacophoric element that is absent in ortho- or meta-substituted congeners.

X-ray Crystallography Molecular Conformation para-Substitution Structural Biology

Anticancer Cytotoxicity Profile Compared to Less Active 4-Amino-3-(benzyloxy) Analogs

4-(Benzyloxy)-N,N-dimethylbenzamide has been reported to exhibit IC50 values in the low micromolar range against a panel of cancer cell lines (MCF-7 breast cancer, among others), with evidence of reduced toxicity toward normal cells . In contrast, the 4-amino-3-(benzyloxy)benzamide analog (lacking the dimethylamino group) demonstrates a substantially different biological profile, with markedly reduced antiproliferative potency attributed to lower lipophilicity and altered target engagement . While exact IC50 values for the comparator in head-to-head experiments were not located in publicly available primary literature, the class-level SAR data from structurally related benzyloxy-benzamide derivatives (e.g., PARP10 inhibitors; IC50 = 230 nM for the most potent analog) further corroborate that the dimethylamide motif contributes meaningfully to target affinity [1].

Cytotoxicity Anticancer IC50 SAR Analysis

Optimal Use Cases for 4-(Benzyloxy)-N,N-dimethylbenzamide Based on Evidence


CNS Drug Discovery Programs Requiring Elevated Lipophilicity

The compound's logP advantage (+0.3 to +1.2 units over N-methyl and unsubstituted analogs) positions it as a preferred starting scaffold for CNS-penetrant candidate design . Its dimethylamide group improves passive membrane permeability without introducing a hydrogen-bond donor, preserving blood-brain barrier penetration potential while avoiding the metabolic vulnerability of N-monomethyl analogs [1].

High-Throughput Screening Libraries with Safety-Margin Requirements

With ≤2-fold Ames II mutagenicity compared to ≥5-fold for N-acetoxy-N-alkoxybenzamides, this compound is suitable for inclusion in screening collections where genotoxic flags are rigorously monitored . Reduced electrophilic nitrogen reactivity simplifies downstream scale-up safety assessments and regulatory documentation [2].

Multi-Step Medicinal Chemistry Synthesis Requiring Reproducible Intermediate Yields

The robust 71–92% isolated yield for the dimethylamide acylation step under mild (room temperature, NaHCO₃/DIPEA) conditions makes this compound a reliable intermediate for building 4-benzyloxybenzamide libraries . The higher yield and milder conditions compared to N,N-diethyl variants reduce cost-per-compound in parallel synthesis workflows [3].

Structural Biology Studies Requiring Well-Characterized Planar Pharmacophores

Crystallographic evidence confirms that the para-benzyloxy substitution maintains near-perfect planarity of the benzamide core (torsion <2° deviation) [4], providing a geometrically predictable fragment for co-crystallization and computational docking experiments where conformational heterogeneity from ortho-substituted isomers would confound interpretation [5].

Quote Request

Request a Quote for 4-(benzyloxy)-N,N-dimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.